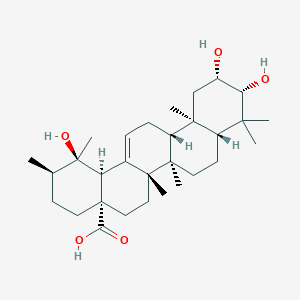

2beta-Hydroxypomolic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 2beta-Hydroxypomolic acid is characterized by a molecular formula of C30H48O5 . The molecular weight is 472.7 g/mol . The compound has a complex structure with multiple rings and functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 2beta-Hydroxypomolic acid include a molecular weight of 472.7 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique

Anti-inflammatory Activity

2-Epitormentic acid: has been studied for its potential anti-inflammatory properties. This application is significant because inflammation is a common pathological condition associated with various diseases. The compound’s ability to modulate inflammatory responses makes it a candidate for the development of new anti-inflammatory drugs .

Antidiabetic Effects

Research has indicated that 2-Epitormentic acid may have antidiabetic effects. It could influence blood glucose levels by affecting insulin secretion or insulin sensitivity. This application is particularly relevant given the global rise in diabetes prevalence .

Antihyperlipidemic Potential

The compound has been explored for its antihyperlipidemic potential, which refers to the ability to lower high levels of lipids in the blood. This is crucial for preventing cardiovascular diseases, as high lipid levels are a major risk factor .

Hepatoprotective Properties

2-Epitormentic acid: might possess hepatoprotective properties, offering protection against liver damage. This is important for the treatment of liver diseases and for protecting the liver from harmful substances .

Cardioprotective Activity

The cardioprotective activity of 2-Epitormentic acid is another area of interest. It may help in protecting heart tissues from damage, especially in the case of ischemic conditions. This application is vital for the development of treatments for heart diseases .

Neuroprotective Effects

Studies suggest that 2-Epitormentic acid could have neuroprotective effects, which means it might protect nerve cells against damage, degeneration, or impairment of function. This is particularly relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-cancer Properties

The anti-cancer properties of 2-Epitormentic acid are being investigated due to its potential to inhibit the growth of cancer cells. This research is crucial for the development of new cancer therapies .

Antimicrobial and Antiparasitic Activity

Lastly, 2-Epitormentic acid has shown promise in antimicrobial and antiparasitic activity. This application is essential in the fight against infectious diseases caused by bacteria, viruses, and parasites .

Orientations Futures

While specific future directions for research on 2beta-Hydroxypomolic acid are not available, there are general trends in the field of therapeutic peptides and natural compounds that could be relevant . These include the development of new food supplements for disease prevention, the design of novel drugs, and the exploration of the biological effects of plants used in traditional medicine .

Mécanisme D'action

Target of Action

It has been shown to have a broad spectrum of pharmacological activities, suggesting it interacts with multiple targets .

Mode of Action

2-Epitormentic acid has been shown to inhibit LPS-induced iNOS, COX-2, and TNF-α expression through inactivation of the nuclear factor-κb pathway in RAW 264.7 macrophages . It also suppresses high-fat diet-induced diabetes and hyperlipidemia by glucose transporter 4 and AMP-activated protein kinase phosphorylation .

Biochemical Pathways

Its broad spectrum of pharmacological activities suggests that it may interact with multiple biochemical pathways .

Result of Action

2-Epitormentic acid has been shown to exert anti-inflammatory, antihyperlipidemic, and anti-atherogenic properties . These effects are likely the result of its interaction with various targets and pathways in the body.

Propriétés

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19+,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVUXGFZHDKYLS-VCFAZYFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Epitormentic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.